molecular formula C5H8N2OS B2696791 5-(Methoxymethyl)thiazol-2-amine CAS No. 920337-78-6

5-(Methoxymethyl)thiazol-2-amine

Cat. No.: B2696791
CAS No.: 920337-78-6
M. Wt: 144.19
InChI Key: ORLBSJOOQIUSJF-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)thiazol-2-amine is a chemical compound characterized by its thiazole ring structure with a methoxymethyl group attached to the fifth position and an amine group at the second position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiazole derivatives and methoxymethyl halides.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the methoxymethyl group is introduced to the thiazole ring. This process often requires a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the amine group to different reduced forms.

  • Substitution: Substitution reactions at the thiazole ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole-2-one derivatives.

  • Reduction Products: Thiazol-2-ylamine derivatives.

  • Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethyl)thiazol-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.

  • Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • Thiazole-2-amine: Similar structure but lacks the methoxymethyl group.

  • 5-(Methoxymethyl)thiazole-2-carboxylic acid: Similar core structure with a carboxylic acid group instead of an amine.

  • 4-Methylthiazole-2-amine: Similar thiazole ring but with a methyl group at the fourth position.

Uniqueness: 5-(Methoxymethyl)thiazol-2-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

5-(methoxymethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLBSJOOQIUSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920337-78-6
Record name 5-(methoxymethyl)-1,3-thiazol-2-amine
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